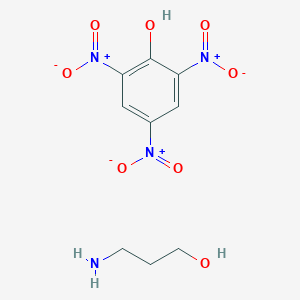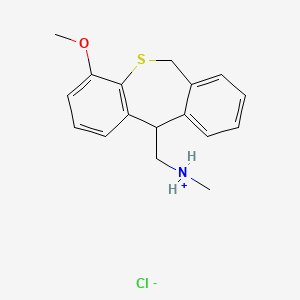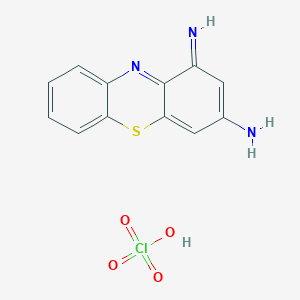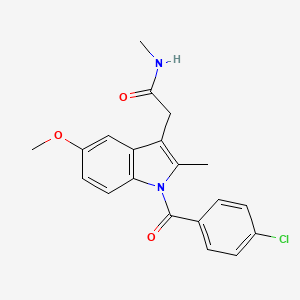
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 1,1-dimethoxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene can be synthesized through several methods. One common route involves the bromination of 3-(1,1-dimethoxypropan-2-yl)benzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The bromination process is optimized to minimize by-products and waste, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The 1,1-dimethoxypropan-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol at reflux temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: 3-(1,1-dimethoxypropan-2-yl)phenol, 3-(1,1-dimethoxypropan-2-yl)benzonitrile.
Oxidation: 3-(1,1-dimethoxypropan-2-yl)benzaldehyde, 3-(1,1-dimethoxypropan-2-yl)benzoic acid.
Reduction: 3-(1,1-dimethoxypropan-2-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene depends on the specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the 1,1-dimethoxypropan-2-yl group undergoes electron transfer processes, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(1,1-dimethoxypropan-2-yl)benzene
- 1-Bromo-4-(1,1-dimethoxypropan-2-yl)benzene
- 1-Chloro-3-(1,1-dimethoxypropan-2-yl)benzene
Uniqueness
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
81712-05-2 |
|---|---|
Molekularformel |
C11H15BrO2 |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-bromo-3-(1,1-dimethoxypropan-2-yl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(11(13-2)14-3)9-5-4-6-10(12)7-9/h4-8,11H,1-3H3 |
InChI-Schlüssel |
FNJCUTITSDUFGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)Br)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)

![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)

![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)


![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

